molecular formula C21H20FN3O2S B2369323 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide CAS No. 893954-96-6

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2369323
CAS No.: 893954-96-6
M. Wt: 397.47
InChI Key: UFPMKLVXDHOEII-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole Heterocycles Synthesis and Applications : Pyrazole derivatives are recognized for their significant role in medicinal chemistry, attributed to their broad spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, with phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine being common reagents. The extensive use of pyrazoles as pharmacophores highlights their potential in combinatorial and medicinal chemistry, suggesting that N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide could also have diverse biological and pharmacological applications (Dar & Shamsuzzaman, 2015).

Optoelectronic Applications of Heterocyclic Compounds

Functionalized Quinazolines and Pyrimidines : The integration of quinazoline and pyrimidine moieties into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests potential research avenues for this compound in the development of optoelectronic materials, given its heterocyclic core and potential for functionalization (Lipunova et al., 2018).

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-7-8-18(14(2)9-13)25-21(15-11-28-12-17(15)24-25)23-20(26)10-27-19-6-4-3-5-16(19)22/h3-9H,10-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPMKLVXDHOEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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